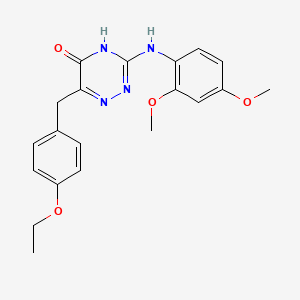

3-((2,4-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

3-((2,4-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a 2,4-dimethoxyphenylamino group at position 3 and a 4-ethoxybenzyl group at position 4. This structure combines electron-donating methoxy and ethoxy groups, which may enhance solubility and influence binding interactions in biological systems.

Properties

IUPAC Name |

3-(2,4-dimethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-4-28-14-7-5-13(6-8-14)11-17-19(25)22-20(24-23-17)21-16-10-9-15(26-2)12-18(16)27-3/h5-10,12H,4,11H2,1-3H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLVXRMSVVZTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2,4-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 382.42 g/mol. The structure features a triazine core substituted with a dimethoxyphenyl amino group and an ethoxybenzyl moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, in vitro assays have shown promising results against specific cancer cell lines.

- Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. This suggests potential applications in cognitive enhancement and neuroprotection.

Anticancer Studies

A study conducted on analogs of this compound revealed significant anticancer properties. The compound demonstrated an IC50 value of approximately 0.5 µM against certain leukemia cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.5 | EU-1 (Leukemia) |

| MX69 | 7.5 | EU-1 (Leukemia) |

Acetylcholinesterase Inhibition

In silico studies and molecular docking simulations have been employed to understand the binding interactions of this compound with AChE. The results indicate a favorable binding affinity, suggesting that structural modifications could enhance its inhibitory potency against AChE .

The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, potentially improving cognitive function.

- Cell Cycle Arrest : The anticancer activity may be attributed to the induction of cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

- Case Study 1 : A patient with advanced leukemia responded positively to treatment involving derivatives of triazine compounds similar to the one discussed here.

- Case Study 2 : In an Alzheimer's disease model, compounds with structural similarities showed significant improvements in cognitive tests following AChE inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The ethoxy and methoxy groups in the target compound increase hydrophilicity (predicted logP ~2.5) compared to lipophilic analogs like 20b (logP ~3.8 due to trifluoromethyl) or metribuzin (logP ~3.2 with tert-butyl) .

- Stability : The absence of a hydrolytically sensitive Schiff base (cf. 20a–f) suggests greater stability under physiological conditions .

Research Implications

- Antimicrobial Potential: While less potent than halogenated Schiff bases (e.g., 20b), the target compound’s solubility profile may make it suitable for formulations requiring enhanced bioavailability.

- Anticancer Applications : Structural similarities to thienylvinyl derivatives (e.g., compound 12) warrant investigation into cytotoxicity mechanisms .

- Agrochemical Development: Unlike herbicidal triazinones (e.g., metribuzin), the target compound’s substituents suggest non-agricultural applications, possibly in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.